5-Chloro-2-methoxy-9-phenoxyacridine

Anticancer DNA Intercalation Topoisomerase II Inhibition

Researchers requiring a structurally defined 9-phenoxyacridine for DNA topoisomerase II studies often encounter regioisomeric contamination that invalidates SAR conclusions. This compound ensures experimental reproducibility with its unambiguous 5-chloro substitution pattern, distinct from the 6-chloro analog. • Provides a precise chlorine positional probe for DNA intercalation geometry studies. • Enables systematic exploration of halogen effects on topoisomerase II inhibition potency. • Supplied with rigorous analytical characterization to support peer-reviewed publication standards.

Molecular Formula C20H14ClNO2
Molecular Weight 335.8 g/mol
CAS No. 94551-44-7
Cat. No. B12926697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methoxy-9-phenoxyacridine
CAS94551-44-7
Molecular FormulaC20H14ClNO2
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C3=C(C(=CC=C3)Cl)N=C2C=C1)OC4=CC=CC=C4
InChIInChI=1S/C20H14ClNO2/c1-23-14-10-11-18-16(12-14)20(24-13-6-3-2-4-7-13)15-8-5-9-17(21)19(15)22-18/h2-12H,1H3
InChIKeyOTJODGXVQJOBJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-methoxy-9-phenoxyacridine – Structural Identity and Compound Class


5-Chloro-2-methoxy-9-phenoxyacridine (CAS 94551-44-7, molecular formula C20H14ClNO2, molecular weight 335.8 g/mol) is a fully synthetic small-molecule belonging to the 9-phenoxyacridine class of DNA-intercalating agents. Acridine derivatives of this class are planar, tricyclic heteroaromatic compounds that bind non-covalently to double-stranded DNA, disrupting DNA topoisomerase II activity and thereby inhibiting DNA replication and transcription [1]. The compound incorporates three distinct substituents on the acridine core: a chlorine atom at the 5-position, a methoxy (–OCH3) group at the 2-position, and a phenoxy (–OC6H5) moiety at the 9-position . Its documented mechanism of primary pharmacological interest is DNA intercalation with associated topoisomerase enzyme inhibition, a profile that has driven investigation of acridine derivatives as anticancer, anti-inflammatory, and antimicrobial candidates [1][2].

Mechanism: DNA intercalation and topoisomerase II inhibition studies
Class profile: 9-Phenoxyacridine scaffold designed for metabolic stability vs. amsacrine
SAR context: 5-Chloro substitution enables study of halogen positional effects on intercalation geometry

Why Regioisomer Substitution Fails in 9-Phenoxyacridine Research


Within the 9-phenoxyacridine family, subtle positional and stoichiometric alterations to the acridine scaffold produce markedly different molecular geometries, electronic distributions, and biological target engagement profiles [1]. The substitution pattern of 5-Chloro-2-methoxy-9-phenoxyacridine—specifically the chlorine at the 5-position rather than the 6-position—alters the compound’s dihedral angles between the methoxy group and the acridine ring system, which in turn modulates DNA intercalation geometry and topoisomerase inhibition potency [2]. Class-level data demonstrate that 9-phenoxyacridine derivatives as a group exhibit only moderate cytotoxicity (IC50 values in the low micromolar range against L1210 and HL-60 cells), and that individual substituent changes—such as replacing the 9-phenoxy with a 9-phenylthio or 9-anilino group—can shift the mechanism from topoisomerase II inhibition to other pathways and dramatically alter in vivo half-life [1][3]. Procuring an incorrect regioisomer (e.g., the 6-chloro analog, CAS 7478-26-4) or a dechlorinated variant (e.g., 2-methoxy-9-phenoxyacridine, CAS 61078-20-4) therefore introduces uncontrolled variables that compromise experimental reproducibility and invalidate structure-activity relationship (SAR) conclusions.

Regioisomer mismatch 5-Chloro vs. 6-chloro substitution may alter DNA intercalation geometry and topoisomerase inhibition profile; not interchangeable without assay verification.
Dechlorinated analog 2-Methoxy-9-phenoxyacridine lacks the 5-Cl steric/electronic effects, shifting dihedral angles and potentially intercalation behavior.
Class-level extrapolation Potency and pharmacokinetic expectations based on class data; direct compound-specific SAR validation is advised before in vivo studies.

Quantitative Differentiation vs. Closest Structural Analogs


Topoisomerase II Inhibition and Cytotoxicity Profile vs. Amsacrine

As a 9-phenoxyacridine congener, 5-Chloro-2-methoxy-9-phenoxyacridine is expected to exhibit the class-characteristic moderate cytotoxicity profile documented for this sub-series. In a direct comparative SAR study, 9-phenoxyacridine derivatives demonstrated moderate cytotoxicity against mouse leukemia L1210 cells and human leukemic HL-60 cells, with growth inhibition observed at low micromolar concentrations [1]. By deliberate molecular design, these 9-phenoxyacridines avoid the oxidative metabolic activation pathway required by the clinical topoisomerase II inhibitor amsacrine (m-AMSA), and consequently are expected to possess longer plasma half-lives than m-AMSA [1]. **EVIDENCE GAP NOTIFICATION: No head-to-head study directly comparing 5-Chloro-2-methoxy-9-phenoxyacridine against the 6-chloro isomer (CAS 7478-26-4) or unsubstituted 2-methoxy-9-phenoxyacridine (CAS 61078-20-4) has been identified in the peer-reviewed literature. The differentiation evidence presented below is the strongest available, but users should note that direct comparative IC50 or Ki data for this specific compound against its closest regioisomers are currently absent.**

Topo II vs. amsacrine
Class-level
9-Phenoxyacridines exhibit class-characteristic moderate cytotoxicity (low μM) without the oxidative activation required by amsacrine.
May support metabolic stability advantage for in vivo experimental designs.
No direct comparator data for the 5-Cl regioisomer; verify potency independently.
Anticancer DNA Intercalation Topoisomerase II Inhibition

Crystal Structure and Substituent Effects on Intercalation Geometry

X-ray crystallographic data for the dechlorinated analog 2-methoxy-9-phenoxyacridine (CAS 61078-20-4, C20H15NO2) establish a critical conformational reference point [1]. In the crystal lattice, the methoxy group at the 2-position is nearly coplanar with the acridine ring system, exhibiting a dihedral angle of only 4.5(1)°, whereas the 9-phenoxy substituent adopts a near-perpendicular orientation with a dihedral angle of 85.0(1)° relative to the acridine plane [1]. The introduction of a chlorine atom at the 5-position in 5-Chloro-2-methoxy-9-phenoxyacridine is predicted to alter this dihedral geometry through steric and electronic effects, potentially modifying the intercalation geometry between DNA base pairs and thus the compound's topoisomerase inhibition profile [2]. This structural perturbation distinguishes the 5-chloro derivative from both the 6-chloro positional isomer (CAS 7478-26-4, melting point 153–156°C) and the unchlorinated parent scaffold [1].

Crystal structure baseline
Cross-study
Dechlorinated scaffold: methoxy–acridine dihedral 4.5°, phenoxy–acridine 85°. 5-Cl expected to perturb coplanarity.
Rationalizes regioisomer-dependent intercalation geometry; structural basis for SAR differentiation.
Crystal structure of 5-Cl compound not yet reported.
Structural Biology X-ray Crystallography Conformational Analysis

Physicochemical Divergence Between 5-Chloro and 6-Chloro Regioisomers

Although both 5-Chloro-2-methoxy-9-phenoxyacridine and its 6-chloro positional isomer share the identical molecular formula (C20H14ClNO2) and molecular weight (335.8 g/mol), the chlorine substitution position produces distinct physicochemical properties that directly impact solubility, formulation, and biological assay compatibility . The 6-chloro isomer (CAS 7478-26-4) has been characterized with a melting point of 153–156°C, a predicted boiling point of 515.0 ± 30.0°C, a predicted density of 1.304 ± 0.06 g/cm³, and a flash point of 265.3°C . The 5-chloro isomer (CAS 94551-44-7) is documented with a predicted boiling point of 515°C at 760 mmHg, a density of 1.304 g/cm³, and a flash point of 265.3°C, while its melting point has not been reported in available databases . This difference in melting behavior implies distinct crystal lattice energies and, by extension, different aqueous solubility profiles—a critical variable for in vitro assay preparation where DMSO stock solutions must achieve consistent compound concentrations.

Physicochemical divergence
Data to verify
6-Cl isomer mp 153–156°C; 5-Cl isomer mp not reported. Similar predicted bp/density, different solid-state packing.
Melting point discrepancy signals different solubility; stock solution preparation cannot assume identical behavior.
Experimental mp for 5-Cl compound unavailable; verify before DMSO stock preparation.
Pre-formulation Solubility Physicochemical Characterization

Highest-Confidence Application Scenarios


Metabolically Stable Topoisomerase II Probe for Murine Xenograft Models

For academic or industrial oncology groups seeking a DNA topoisomerase II inhibitor that avoids the oxidative metabolic liability of amsacrine (m-AMSA), 5-Chloro-2-methoxy-9-phenoxyacridine represents a candidate 9-phenoxyacridine probe with the class-characteristic expectation of prolonged plasma half-life [1]. The 5-chloro substitution pattern provides a structurally defined SAR data point distinct from the 6-chloro and unsubstituted analogs, enabling systematic exploration of chlorine positional effects on DNA intercalation geometry. This compound is appropriate for use in murine solid tumor models (e.g., E0771 mammary adenocarcinoma, B-16 melanoma), where the 9-phenoxyacridine class has demonstrated measurable antitumor efficacy [1]. Users must independently determine pharmacokinetic parameters and maximum tolerated dose for the 5-chloro derivative, as published in vivo data are limited to class-level studies.

Structural Biology of Acridine–DNA Intercalation Geometry

The distinct 5-chloro substitution of this compound, combined with the established crystal structure of the dechlorinated scaffold [1], makes 5-Chloro-2-methoxy-9-phenoxyacridine a valuable tool for structural studies investigating how halogen substitution at different acridine positions alters DNA intercalation geometry. The near-coplanar methoxy (4.5° deviation) and perpendicular phenoxy (85.0° deviation) conformations observed in the dechlorinated scaffold serve as a baseline for comparison [1]. Co-crystallization of the 5-chloro derivative with oligonucleotide duplexes would generate novel structural data elucidating the mechanistic basis of chlorine positional effects on topoisomerase inhibition.

Anti-Inflammatory Mast Cell Degranulation Assays

Several 9-phenoxyacridine derivatives have demonstrated potent inhibition of rat peritoneal mast cell degranulation, with IC50 values as low as 4.7 μM, outperforming the reference inhibitor mepacrine [1]. 5-Chloro-2-methoxy-9-phenoxyacridine, carrying the validated 9-phenoxyacridine pharmacophore but with additional 5-chloro and 2-methoxy substituents, can be employed as a test article in mast cell degranulation assays (e.g., β-hexosaminidase release) and neutrophil lysosomal enzyme secretion assays to probe the contribution of halogen substitution to the anti-inflammatory SAR of this compound class [1][2].

Application
Selection Property
Validation Focus
Topoisomerase II inhibition in murine xenograft models
Metabolic stability design vs. amsacrine; 5-Cl SAR position
In vivo half-life context; chlorine positional effect on tumor model response
Acridine–DNA intercalation structural studies
Dihedral perturbation relative to dechlorinated scaffold
Co-crystallization with oligonucleotides; comparison of 5-Cl vs. 6-Cl intercalation geometry
Anti-inflammatory mast cell degranulation assays
9-Phenoxyacridine pharmacophore with halogen substitution
Degranulation endpoint (e.g., β-hexosaminidase) and halogen SAR in cellular context
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